molecular formula C20H18F3N3OS B2956174 2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 851131-75-4

2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2956174
CAS No.: 851131-75-4
M. Wt: 405.44
InChI Key: RWBAEZRZTOMEBR-UHFFFAOYSA-N
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Description

2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features an imidazole ring, a sulfanyl group, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. One common method includes the formation of the imidazole ring followed by the introduction of the sulfanyl group and the trifluoromethylphenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing various biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide
  • 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and bioavailability, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3OS/c1-13-5-3-8-17(14(13)2)26-10-9-24-19(26)28-12-18(27)25-16-7-4-6-15(11-16)20(21,22)23/h3-11H,12H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWBAEZRZTOMEBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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